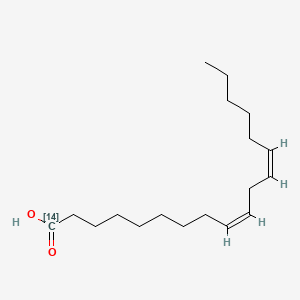![molecular formula C8H7NO2 B15351330 3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI)](/img/structure/B15351330.png)
3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI) is a chemical compound with the molecular formula C8H7NO2. It is a heterocyclic compound featuring a fused pyridine and oxazine ring system. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route is the cyclization of 2-aminopyridine derivatives with epoxides in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and using a solvent that promotes the formation of the oxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI) can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents onto the compound's core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI) has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI) exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.
Comparison with Similar Compounds
3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI) can be compared with other similar compounds, such as:
Pyridine derivatives: : These compounds share the pyridine ring but lack the oxazine moiety.
Oxazine derivatives: : These compounds have the oxazine ring but differ in the fused pyridine structure.
Other fused heterocycles: : Compounds with different heterocyclic combinations can be compared to highlight the uniqueness of 3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI).
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
10,11-dioxa-6-azatricyclo[6.2.1.01,6]undeca-2,4,7-triene |
InChI |
InChI=1S/C8H7NO2/c1-2-4-9-5-7-6-10-8(9,3-1)11-7/h1-5H,6H2 |
InChI Key |
PSGCSKSXDSKMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN3C=CC=CC3(O1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
![5H-pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15351254.png)
![3,5-dimethoxy-N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B15351255.png)
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]-m-tolyl](2-acetoxyethyl)amino]ethyl acetate](/img/structure/B15351256.png)
![Tert-butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15351257.png)







![6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B15351328.png)
